4-Tert-butyl-3-nitrophenol
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Overview
Description
4-Tert-butyl-3-nitrophenol is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by a tert-butyl group, and the hydrogen atom in the meta position is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 4-tert-butylphenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective nitration at the meta position relative to the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through various techniques, such as recrystallization or distillation, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-nitrophenol undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-tert-butyl-3-aminophenol.
Substitution: Various esters or ethers of this compound.
Oxidation: 4-tert-butyl-3-nitroquinone.
Scientific Research Applications
4-Tert-butyl-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving phenolic substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-nitrophenol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the hydroxyl group acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Tert-butyl-3-nitrophenol can be compared with other similar compounds, such as:
4-tert-butylphenol: Lacks the nitro group, making it less reactive in certain types of reactions.
3-nitrophenol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-nitrophenol: Has the nitro group in the para position relative to the hydroxyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in the combination of the tert-butyl and nitro groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-tert-butyl-3-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)8-5-4-7(12)6-9(8)11(13)14/h4-6,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINMMUZPTWKFNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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